molecular formula C15H14Cl2N2S B5748101 1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea

1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea

Cat. No.: B5748101
M. Wt: 325.3 g/mol
InChI Key: QSPHYELBTCKGID-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It consists of a thiourea group attached to a 2,4-dichlorophenyl ring and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea typically involves the reaction of 2,4-dichloroaniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)urea: Similar structure but with a urea group instead of thiourea.

    1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)carbamate: Features a carbamate group instead of thiourea.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2-phenylethyl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c16-12-6-7-14(13(17)10-12)19-15(20)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHYELBTCKGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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